molecular formula C16H15Cl2N3O2 B2886549 4-chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-(1-pyrrolidinyl)-3(2H)-pyridazinone CAS No. 477855-92-8

4-chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-(1-pyrrolidinyl)-3(2H)-pyridazinone

Cat. No. B2886549
CAS RN: 477855-92-8
M. Wt: 352.22
InChI Key: UBDPBJLBPJGYKZ-UHFFFAOYSA-N
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Description

4-chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-(1-pyrrolidinyl)-3(2H)-pyridazinone, also known as 4-chloro-2-oxoethyl-5-pyrrolidinyl-3-pyridazinone (4-COPP), is a synthetic compound with a wide range of applications in scientific research. 4-COPP is a member of the pyridazinone family, which is a group of compounds with a unique three-ring structure. 4-COPP has been used in a variety of research applications, including studies of enzyme activity, protein-protein interactions, and drug design. 4-COPP has also been used to study the structure and function of a number of proteins, including G-protein coupled receptors, ion channels, and kinases.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Researchers have explored the synthesis of new heterocyclic compounds with potential biological activities by reacting specific acids with antipyrin, leading to pyridazinone derivatives. These derivatives have been evaluated for their antimicrobial and antifungal activities, indicating a broader interest in harnessing such compounds for therapeutic purposes (Sayed et al., 2003).

Pharmacological Applications

The investigation into the modes of action of pyridazinone herbicides reveals their potential to inhibit specific biochemical reactions in plants, such as the Hill reaction and photosynthesis, demonstrating the compound's utility in agricultural applications (Hilton et al., 1969).

Crystal Structure Analysis

Studies on the crystal structure and Hirshfeld surface analysis of pyridazinone derivatives have provided insights into the molecular configuration and interactions, which are crucial for understanding the reactivity and potential applications of these compounds (Daoui et al., 2021).

Anticancer and Antiangiogenic Properties

New derivatives of pyridazinone have been synthesized and characterized for their inhibitory effects on various human cancer cell lines. Some compounds have shown promising results, indicating the potential for developing anticancer and antiangiogenic agents (Kamble et al., 2015).

Antihypertensive Activity

Research into the antihypertensive activity of pyridazinone derivatives has demonstrated their potential as potassium channel activators, suggesting possible therapeutic applications in managing hypertension (Bergmann & Gericke, 1990).

Oxidation and Degradation Studies

The oxidation products and degradation pathways of chlorophenol by catalytic ozonation, with certain pyridazinone compounds acting as catalysts, highlight the environmental applications of these compounds in water treatment and pollution control (Qi et al., 2014).

properties

IUPAC Name

4-chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-pyrrolidin-1-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N3O2/c17-12-5-3-11(4-6-12)14(22)10-21-16(23)15(18)13(9-19-21)20-7-1-2-8-20/h3-6,9H,1-2,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBDPBJLBPJGYKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C(=O)N(N=C2)CC(=O)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-(1-pyrrolidinyl)-3(2H)-pyridazinone

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